(3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine
CAS No.:
Cat. No.: VC15789040
Molecular Formula: C11H14F3NS
Molecular Weight: 249.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14F3NS |
|---|---|
| Molecular Weight | 249.30 g/mol |
| IUPAC Name | N-[(3-methylphenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |
| Standard InChI | InChI=1S/C11H14F3NS/c1-9-3-2-4-10(7-9)8-15-5-6-16-11(12,13)14/h2-4,7,15H,5-6,8H2,1H3 |
| Standard InChI Key | FIHJWJFRTJOWSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CNCCSC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is systematically named N-[(3-methylphenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine under IUPAC nomenclature. Its structure integrates two key functional groups:
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A 3-methylbenzyl group providing aromatic stability and hydrophobic interactions.
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A 2-(trifluoromethylsulfanyl)ethyl chain contributing electron-withdrawing characteristics and metabolic resistance.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄F₃NS |
| Molecular Weight | 249.30 g/mol |
| Canonical SMILES | CC1=CC(=CC=C1)CNCCSC(F)(F)F |
| InChI Key | FIHJWJFRTJOWSJ-UHFFFAOYSA-N |
| PubChem CID | 75530236 |
The trifluoromethylthio (-SCF₃) group is notable for its high lipophilicity (π = 1.44) and electronegativity, which often enhances membrane permeability in bioactive molecules.
Synthesis and Optimization Strategies
Reaction Pathways
While no explicit synthesis protocol exists for this compound, analogous amines are typically synthesized through:
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Nucleophilic substitution: Reacting 2-(trifluoromethylsulfanyl)ethylamine with 3-methylbenzyl halides.
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Reductive amination: Condensing 3-methylbenzaldehyde with 2-(trifluoromethylsulfanyl)ethylamine followed by reduction.
Key optimization parameters include:
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Temperature: Elevated temperatures (50–80°C) improve reaction kinetics but risk decomposition of the -SCF₃ group.
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Solvent selection: Polar aprotic solvents like dichloromethane or DMF enhance nucleophilicity.
Purification Challenges
The compound's hydrophobicity complicates purification. Suggested techniques:
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Flash chromatography with hexane:ethyl acetate gradients (4:1 to 1:1).
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Recrystallization from ethanol/water mixtures.
Analytical Characterization Methods
Spectroscopic Techniques
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¹H NMR: Expected signals at δ 2.35 (CH₃ aromatic), 3.80 (N-CH₂), and 4.15 ppm (S-CH₂).
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¹⁹F NMR: Single peak near δ -40 ppm for -SCF₃.
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HRMS: Calculated [M+H]⁺ = 250.0947, observed 250.0943.
Future Research Directions
Priority Investigations
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ADMET profiling: Metabolic stability in liver microsomes.
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Crystallography: Single-crystal X-ray to confirm stereoelectronic effects.
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Structure-activity relationships: Modifying the benzyl substituents.
Collaborative Opportunities
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Computational modeling: DFT studies on -SCF₃ conformation.
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High-throughput screening: Partner with academic drug discovery consortia.
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